(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone
Overview
Description
“(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone” is a chemical compound with the CAS Number: 1342111-40-3 . It has a molecular weight of 198.62 and its IUPAC name is (3-chloro-2-fluorophenyl) (cyclopropyl)methanone .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C10H8ClFO/c11-8-3-1-2-7 (9 (8)12)10 (13)6-4-5-6/h1-3,6H,4-5H2 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Synthesis of Anti-Mycobacterial Agents
- A study by Dwivedi et al. (2005) describes the efficient synthesis of phenyl cyclopropyl methanones, including (3-Chloro-2-fluorophenyl)(cyclopropyl)methanone, which exhibited anti-tubercular activities against M. tuberculosis H37Rv in vitro, with MICs ranging from 25 to 3.125 microg/mL. The most active compounds showed activity against MDR strains (Dwivedi et al., 2005).
Synthesis and Optimization of Antitubercular Activities
- A related study by Bisht et al. (2010) synthesized a series of [4-(aryloxy)phenyl]cyclopropyl methanones and evaluated their antitubercular activity. Some compounds showed minimum inhibitory concentration (MIC) as low as 0.78 μg/mL against Mycobacterium tuberculosis H37Rv (Bisht et al., 2010).
Application in Histamine H3-Receptor Antagonists
- Stark (2000) reported the synthesis of cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone (ciproxifan), a novel reference antagonist for the histamine H3 receptor. This synthesis used SNAr for acylated fluoroaromatics and required no chromatographic purification steps (Stark, 2000).
Role in Crystal Packing of Oxadiazole Derivatives
- Sharma et al. (2019) investigated the crystal packing of this compound derivatives, focusing on non-covalent interactions in their supramolecular architectures. These interactions are crucial for the stability and properties of the compounds (Sharma et al., 2019).
Antitumor Activity
- Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and showed that it possesses distinct inhibition on the proliferation of various cancer cell lines, indicating potential antitumor activity (Tang & Fu, 2018).
Safety and Hazards
Properties
IUPAC Name |
(3-chloro-2-fluorophenyl)-cyclopropylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAUBAKETRIXRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=CC=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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